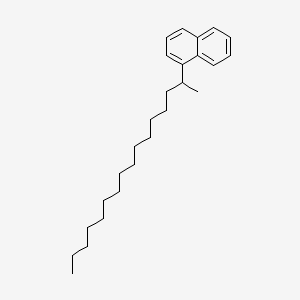

sec-Hexadecylnaphthalene

Description

Contextualization within Alkylated Naphthalene (B1677914) Chemistry

Alkylated naphthalenes (ANs) are a class of synthetic hydrocarbon fluids characterized by a naphthalene ring system with one or more attached alkyl groups. wikipedia.orgresearchgate.net sec-Hexadecylnaphthalene (B12801474) is a specific example of a mono-alkylated naphthalene. The length and branching of the alkyl chain(s), as well as the number of alkyl groups on the naphthalene ring, are key structural features that determine the physical and chemical properties of the resulting fluid. researchgate.net These properties include viscosity, viscosity index, pour point, and thermal-oxidative stability. researchgate.net

Alkylated naphthalenes are recognized as Group V base oils by the American Petroleum Institute (API), a category that encompasses synthetic base stocks not covered by other groups. wikipedia.orgissuu.com They are often blended with other base oils, such as Group II, Group III, or polyalphaolefins (PAOs), to enhance the performance of lubricants. issuu.com The aromatic nature of the naphthalene core provides good solvency for additives and contributes to thermal and oxidative stability. wikipedia.orglubesngreases.com

The synthesis of alkylated naphthalenes typically involves the Friedel-Crafts alkylation of naphthalene with an olefin, alcohol, or alkyl halide in the presence of an acid catalyst. smolecule.comijcrt.orgyoutube.com The position of the alkyl group attachment to the naphthalene ring (alpha or beta position) can influence the final properties of the product, with the alpha-to-beta isomer ratio being a significant parameter in synthetic strategies. google.com

Historical Evolution of Research on this compound Analogues

Research into alkylated naphthalenes dates back several decades, with early work focusing on their potential as synthetic lubricants. researchgate.net The fundamental reaction for their synthesis, the Friedel-Crafts alkylation, has been a cornerstone of organic chemistry since the late 19th century. The application of this reaction to naphthalene with various alkylating agents has been a subject of study for many years. acs.org

Early research recognized the excellent thermal and oxidative stability of alkylated naphthalenes. researchgate.net Over time, investigations have expanded to explore the relationship between the structure of the alkyl substituent and the resulting fluid's properties. For instance, studies have systematically varied the alkyl chain length and degree of branching to understand their impact on viscosity, pour point, and other performance characteristics. researchgate.net

The development of more advanced analytical techniques has allowed for a deeper understanding of the composition of these synthetic fluids, including the precise determination of isomer distributions (alpha vs. beta substitution) and their effect on performance. google.com Research has also focused on optimizing the catalytic processes for alkylation to improve yields and selectivity. google.com While specific historical research focusing solely on this compound is not extensively documented in publicly available literature, the broader research on its analogues with varying alkyl chain lengths provides a strong foundation for understanding its properties and potential applications.

Research Gaps and Significance of Contemporary Studies on this compound

Despite the long history of research into alkylated naphthalenes, specific data and in-depth studies on this compound remain relatively limited in the public domain. Much of the available information is for commercial mixtures of alkylated naphthalenes, where the exact composition and isomer distribution are often proprietary.

A significant research gap exists in the detailed characterization of pure this compound isomers and the correlation of their specific structures with performance properties. A comprehensive understanding of how the attachment point of the hexadecyl group (e.g., 1-sec-hexadecylnaphthalene vs. 2-sec-hexadecylnaphthalene) affects properties like viscosity, thermal stability, and solvency would be highly valuable.

Contemporary studies are beginning to address these gaps. For example, recent research has utilized advanced analytical techniques to investigate the chemical composition of complex hydrocarbon mixtures, including heavy oils where this compound has been identified as a representative compound. researchgate.net Furthermore, the increasing demand for high-performance lubricants in specialized applications, such as in electric vehicles and for high-temperature industrial processes, is driving renewed interest in well-defined synthetic base oils like this compound. lubesngreases.comwkinformation.com

Modern computational chemistry can also play a crucial role in predicting the properties of specific isomers of this compound, guiding synthetic efforts and accelerating the discovery of new applications. The unique combination of a bulky, flexible alkyl chain and a rigid, aromatic core suggests that this compound could have interesting properties relevant to materials science and other advanced applications beyond lubrication.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₂₆H₄₀ | nist.gov | |

| Molecular Weight | 352.60 | g/mol | chemeo.com |

| IUPAC Name | 1-hexadecan-2-ylnaphthalene | nih.gov | |

| CAS Registry Number | 94247-63-9 | nist.gov | |

| Normal Boiling Point (Tboil) | 844.48 | K | chemeo.com |

| Critical Temperature (Tc) | 1044.68 | K | chemeo.com |

| Critical Pressure (Pc) | 1011.02 | kPa | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 77.66 | kJ/mol | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 50.24 | kJ/mol | chemeo.com |

| Log of Water Solubility (log10WS) | -9.90 | chemeo.com | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 9.035 | chemeo.com |

Structure

3D Structure

Properties

CAS No. |

120894-04-4 |

|---|---|

Molecular Formula |

C26H40 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

1-hexadecan-2-ylnaphthalene |

InChI |

InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23(2)25-22-17-20-24-19-15-16-21-26(24)25/h15-17,19-23H,3-14,18H2,1-2H3 |

InChI Key |

YRKSLYAWOBZISP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Sec Hexadecylnaphthalene

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the analysis of sec-Hexadecylnaphthalene (B12801474), providing critical data on its molecular weight, elemental composition, purity, and the distribution of its various isomers.

High-Resolution Time-of-Flight Mass Spectrometry (TOF MS) for Molecular Weight and Compositional Analysis

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) is indispensable for the precise determination of the molecular weight and elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, allowing for the unambiguous confirmation of a compound's molecular formula. copernicus.orgaps.org The high resolving power of modern TOF analyzers, which can exceed 600,000, enables the separation of ions with very similar masses, a critical feature for analyzing complex samples. researchgate.net

For this compound, HR-TOF-MS confirms the molecular formula C26H40. The experimentally determined monoisotopic mass is compared against the theoretically calculated exact mass, with any deviation measured in parts-per-million (ppm). This high degree of accuracy provides strong evidence for the compound's elemental composition. nih.govalfa-chemistry.com The technique can also identify various adducts, such as [M+H]⁺ or [M+Na]⁺, which further aids in structural confirmation. uni.lu

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C26H40 | uni.lunist.gov |

| Calculated Exact Mass | 352.31300 Da | nih.gov |

| Monoisotopic Mass | 352.313001276 Da | alfa-chemistry.com |

| Molecular Weight | 352.5958 g/mol | nist.gov |

| [M+H]⁺ Adduct m/z | 353.32028 | uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass spectra. For this compound, GC-MS is crucial for assessing sample purity and determining the distribution of its various structural isomers. nih.gov

The term "this compound" implies that the hexadecyl group is attached to the naphthalene (B1677914) ring via a secondary carbon. This leads to the possibility of multiple positional isomers, which can differ in two primary ways:

Attachment point on the naphthalene ring: The alkyl chain can be bonded at the α (1-) or β (2-) position of the naphthalene moiety.

Attachment point on the hexadecyl chain: The naphthalene ring can be attached to any of the secondary carbons (C2 through C15) of the hexadecyl chain.

These isomers possess the same molecular weight but often have slightly different boiling points and polarities. The gas chromatography column separates these isomers based on these differences in physical properties. researchgate.net As each isomer elutes from the column, the mass spectrometer detects it, confirming that each separated peak corresponds to the molecular formula C26H40. The relative area of each peak in the chromatogram provides a quantitative measure of the isomer distribution within the sample.

Table 2: Potential Isomers of this compound Detectable by GC-MS

| Isomer Type | Description |

|---|---|

| 1-(Hexadecan-2-yl)naphthalene | Naphthalene attached to the second carbon of the hexadecyl chain at ring position 1. |

| 2-(Hexadecan-2-yl)naphthalene | Naphthalene attached to the second carbon of the hexadecyl chain at ring position 2. |

| 1-(Hexadecan-3-yl)naphthalene | Naphthalene attached to the third carbon of the hexadecyl chain at ring position 1. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. Through various NMR experiments, it is possible to map the carbon framework and identify the chemical environment of every proton in the this compound molecule.

¹H NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. Based on the structure of 1-(hexadecan-2-yl)naphthalene, the ¹H NMR spectrum can be predicted to show signals in distinct regions corresponding to the aromatic, methine, methylene (B1212753), and methyl protons. The chemical shift, integration, and multiplicity (splitting pattern) of these signals are used to assign them to specific protons in the structure.

Table 3: Predicted ¹H NMR Spectral Assignments for 1-(Hexadecan-2-yl)naphthalene

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (Naphthyl-H) | 7.2 – 8.2 | Multiplets |

| Methine Proton (-CH-) | ~3.5 | Multiplet |

| Methylene Protons (-CH₂-) | 1.2 – 1.8 | Broad Multiplets |

| Terminal Methyl Protons (-CH₃) | ~0.9 | Triplet |

¹³C NMR Spectroscopy for Carbon Backbone Confirmation

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts of these signals indicate the type of carbon (aromatic, aliphatic) and its local electronic environment. For a specific isomer like 1-(hexadecan-2-yl)naphthalene, a total of 26 signals would be expected if all carbons are unique, although some overlap in the long alkyl chain is possible.

Table 4: Predicted ¹³C NMR Chemical Shift Regions for 1-(Hexadecan-2-yl)naphthalene

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (Quaternary) | 130 – 145 |

| Aromatic Carbons (CH) | 120 – 130 |

| Methine Carbon (-CH-) | 35 – 45 |

| Methylene Carbons (-CH₂-) | 20 – 40 |

2D NMR Techniques for Complex Structural Assignments

For a molecule with the complexity of this compound, one-dimensional NMR spectra can have significant signal overlap, particularly in the aliphatic region. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and definitively assign the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the entire hexadecyl chain, starting from the methine proton and moving down to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra, allowing for confident assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is particularly crucial for identifying the exact point of attachment between the alkyl chain and the naphthalene ring. For instance, a correlation between the methine proton of the hexadecyl chain and the aromatic carbons of the naphthalene ring would confirm the connectivity and substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups and obtaining a unique molecular "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the FTIR spectrum is expected to be dominated by the characteristic vibrations of the naphthalene ring system and the long aliphatic hexadecyl chain.

The primary vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: These vibrations, typically appearing in the region of 3100-3000 cm⁻¹, are characteristic of the C-H bonds on the naphthalene ring.

Aliphatic C-H Stretching: The hexadecyl group will give rise to strong absorption bands in the 2960-2850 cm⁻¹ region. Specifically, asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings of the naphthalene core typically occur in the 1650-1450 cm⁻¹ range.

Aliphatic C-H Bending: The bending vibrations (scissoring and rocking) of the CH₂ and CH₃ groups of the hexadecyl chain are expected in the 1470-1370 cm⁻¹ region.

Out-of-Plane C-H Bending: These vibrations, which are highly characteristic of the substitution pattern on the aromatic ring, are expected in the 900-675 cm⁻¹ region. The precise position of these bands can help to confirm the substitution pattern of the hexadecyl group on the naphthalene ring.

A study on the FTIR spectra of long-chain alkylnaphthalenes has shown that the spectral region of 2980-2750 cm⁻¹ is particularly sensitive to the length of the alkyl chain rsc.org. Furthermore, research on 2-naphthalene sulfonate, a related derivative, utilized Attenuated Total Reflection (ATR)-FTIR to monitor changes in the vibrational modes of functional groups within biomolecules, demonstrating the sensitivity of FTIR to the naphthalene core's environment researchgate.net.

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic (Naphthalene) |

| 2960-2850 | Asymmetric and Symmetric C-H Stretching | Aliphatic (Hexadecyl) |

| 1650-1450 | C=C Stretching | Aromatic (Naphthalene) |

| 1470-1370 | C-H Bending (Scissoring, Rocking) | Aliphatic (Hexadecyl) |

| 900-675 | Out-of-Plane C-H Bending | Aromatic (Naphthalene) |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in strong signals for non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide a detailed molecular fingerprint, with key features including:

Ring Breathing Modes: The naphthalene ring system exhibits characteristic "ring breathing" vibrations, which are often strong in the Raman spectrum and appear in the fingerprint region (typically below 1600 cm⁻¹). For naphthalene itself, prominent Raman peaks are observed around 1380 cm⁻¹ and 1576 cm⁻¹ researchgate.net.

C-H Stretching Modes: Similar to FTIR, both aromatic and aliphatic C-H stretching vibrations will be present in the 3100-2800 cm⁻¹ region.

Alkyl Chain Vibrations: The long hexadecyl chain will produce a series of bands related to C-C stretching and CH₂ twisting and rocking modes. Studies on long-chain hydrocarbons have shown that the Raman spectra in the C-H stretching region are complex and influenced by anharmonic effects rsc.org.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis, enabling the unambiguous identification of this compound and the characterization of its structural features.

Table 2: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic (Naphthalene) |

| 2960-2850 | C-H Stretching | Aliphatic (Hexadecyl) |

| 1600-1300 | Ring Stretching and Breathing | Aromatic (Naphthalene) |

| 1500-1000 | C-C Stretching and CH₂/CH₃ Bending | Aliphatic (Hexadecyl) |

| Below 400 | Skeletal Deformations and Torsional Modes | Entire Molecule |

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a primary tool for analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Given the non-polar nature of this compound, reversed-phase HPLC is the most suitable method. In this mode, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound would involve:

Stationary Phase: A C18 (octadecyl) or phenyl-silica column is commonly used for the separation of polycyclic aromatic hydrocarbons (PAHs) lew.roresearchgate.net. The long alkyl chain of this compound will have a strong affinity for the non-polar stationary phase.

Mobile Phase: A gradient elution with a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, is employed. The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration to elute more strongly retained components.

Detection: A UV-Vis detector is highly effective, as the naphthalene ring system is strongly UV-absorbent. A fluorescence detector can also be used for enhanced sensitivity and selectivity.

The retention time of this compound in a reversed-phase system will be significantly longer than that of unsubstituted naphthalene due to the increased hydrophobicity imparted by the C16 alkyl chain. The quantification of this compound can be achieved by creating a calibration curve using standards of known concentrations.

Table 3: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

| Detection | UV at 254 nm or Fluorescence (Excitation/Emission specific to PAHs) |

| Injection Volume | 10-20 µL |

Size-Exclusion Chromatography for Polymeric Alkylnaphthalene Derivatives

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. This technique is particularly useful for the analysis of polymers and macromolecules. While this compound itself is a relatively small molecule, SEC becomes a critical analytical tool for characterizing polymeric materials derived from or containing alkylnaphthalene units.

In the context of lubricant additives, where alkylnaphthalenes are used as synthetic base oils, polymerization or oligomerization can occur lew.ro. SEC can be used to determine the molecular weight distribution of these polymeric products. The separation mechanism involves a column packed with porous particles. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and have longer retention times.

For polymeric alkylnaphthalene derivatives, the analysis would typically be performed using an organic solvent as the mobile phase. The choice of solvent is critical to ensure that the polymer is fully dissolved. The molecular weight distribution obtained from SEC is crucial for understanding the physical properties and performance of the polymeric material.

Table 4: General Principles of SEC for Polymeric Alkylnaphthalene Derivatives

| Parameter | Description |

| Principle | Separation based on molecular size (hydrodynamic volume). |

| Stationary Phase | Porous, inert gel particles with a defined pore size distribution. |

| Mobile Phase | An organic solvent in which the polymer is soluble (e.g., tetrahydrofuran, toluene). |

| Elution Order | Largest molecules elute first, followed by progressively smaller molecules. |

| Application | Determination of molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of polymers. |

Theoretical and Computational Chemistry of Sec Hexadecylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of sec-Hexadecylnaphthalene (B12801474). These methods, grounded in the fundamental principles of quantum mechanics, are crucial for predicting molecular properties and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. scispace.commpg.de This approach is computationally more efficient than traditional wave-function-based methods, making it suitable for larger molecules like this compound. wikipedia.org

For alkylnaphthalenes, DFT calculations are employed to determine a range of molecular properties. These include the geometry of the ground electronic state, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). The electronic properties of the naphthalene (B1677914) core are influenced by the presence of the long alkyl chain. DFT studies on related systems, such as other alkylnaphthalenes, reveal that the alkyl substituent can modulate the electronic characteristics of the aromatic system. researchgate.net

The application of DFT can also elucidate how the electronic structure influences the molecule's reactivity and intermolecular interactions. For instance, the calculated electrostatic potential surface can predict regions of the molecule that are more likely to engage in electrophilic or nucleophilic interactions.

Table 1: Representative Calculated Electronic Properties of Alkylnaphthalenes using DFT

| Property | Description | Typical Calculated Value Range for Alkylnaphthalenes |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.5 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and electronic stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 0.1 to 0.5 Debye |

Note: The values presented are illustrative and based on typical DFT calculations for alkylated naphthalenes. Specific values for this compound would require dedicated calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction barriers and thermochemistry. researchgate.netrsc.orgresearchgate.net

For naphthalene and its derivatives, ab initio calculations have been instrumental in understanding various reaction mechanisms, such as oxidation and formation pathways. researchgate.netnih.govacs.org For example, studies on the reaction of naphthalene with hydroxyl radicals have utilized ab initio methods to delineate the complex reaction network, identifying the most favorable reaction sites and the energetics of each step. researchgate.netacs.org These calculations can predict whether the reaction proceeds via addition to the aromatic ring or hydrogen abstraction from the alkyl chain.

In the context of this compound, ab initio calculations could be used to investigate its thermal decomposition, oxidation pathways, or its reactions with other molecules. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction kinetics and thermodynamics can be achieved.

Computational methods are widely used to predict and interpret vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.netcanterbury.ac.nzarxiv.org By calculating the second derivatives of the energy with respect to the atomic positions, the harmonic vibrational frequencies and their corresponding normal modes can be determined. canterbury.ac.nz

For alkylnaphthalenes, DFT calculations have proven effective in predicting their vibrational spectra. researchgate.net The calculated frequencies and intensities can be compared with experimental data to assign the observed spectral bands to specific molecular motions. For instance, characteristic vibrations include the C-H stretching of the aromatic naphthalene core, the various C-C stretching and bending modes of the rings, and the stretching and bending modes of the hexadecyl chain. The intense aromatic C–H out-of-plane bending vibrations are often unique and can be used to identify different isomers. researchgate.net Anharmonic calculations can provide even more accurate predictions, which is particularly important for regions like the C-H stretching region that are often complex. nih.gov

Table 2: Predicted Vibrational Frequency Ranges for Functional Groups in Alkylnaphthalenes

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Alkyl CH₂/CH₃ | Bending | 1370 - 1470 |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 |

Note: These are general ranges and the precise frequencies for this compound would depend on its specific conformation and the computational method used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. nih.govnih.govrsc.orgchemrxiv.orgchemrxiv.org This technique is invaluable for studying the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

MD simulations are a primary tool for investigating how molecules like this compound interact with each other and with solvent molecules. Due to its large nonpolar structure, consisting of a hydrophobic naphthalene core and a long alkyl chain, this compound is expected to exhibit significant van der Waals interactions and show a tendency to aggregate in polar solvents.

Simulations can track the positions and orientations of multiple this compound molecules in a solvent box over time, allowing for the characterization of aggregation phenomena. nih.govnih.govchemrxiv.org By analyzing the radial distribution functions between different parts of the molecules, the preferred modes of association, such as π-π stacking of the naphthalene rings and hydrophobic interactions between the alkyl chains, can be identified. A study on the mixture of n-hexadecane with α-alkyl naphthalenes showed that the naphthalene ring tends to be packed by several n-hexadecane molecules, which can disrupt the orderly arrangement of the linear alkanes. researchgate.net MD simulations have also been used to study the aggregation of other complex organic molecules, providing insights into the driving forces behind self-assembly. rsc.orgchemrxiv.orgchemrxiv.org

Simulations can reveal the extent of flexibility of the alkyl chain and how its conformation is influenced by the bulky naphthalene group and the surrounding solvent. aip.orgmdpi.com The orientation of the naphthalene moiety relative to the alkyl chain is another important conformational variable that can be studied. Understanding the preferred conformations is crucial as they can impact the molecule's packing in the condensed phase and its interaction with other molecules or surfaces. For instance, studies on similar molecules have shown that the length and branching of alkyl chains significantly affect molecular interactions and ordering. acs.orgnih.gov

Simulation of Adsorption Phenomena at Interfaces

The study of how molecules behave at the boundary between two different phases, such as an oil-water or air-water interface, is crucial for understanding and predicting their functional properties in applications like lubrication, emulsification, and detergency. frontiersin.orggriffith.edu.au Molecular Dynamics (MD) simulations have become a powerful computational tool for gaining atom-level insights into these interfacial phenomena, which can be experimentally challenging to probe directly. tudelft.nl

While specific MD simulation studies focusing exclusively on this compound are not widely documented in the literature, the methodology can be inferred from studies on similar systems. For instance, simulations of the hexadecane-water interface are commonly used to model the properties of oil-water systems relevant in various applications. nih.gov Research on long-chain alkylnaphthalene sulfonates has also explored their adsorption at interfaces to determine properties like critical micelle concentration (CMC) and the standard free energy of adsorption (ΔG°ads). researchgate.net

A typical MD simulation to study the adsorption of this compound would involve constructing a model system comprising two distinct fluid phases (e.g., a slab of water and a slab of octane (B31449) or hexadecane) and introducing the this compound molecules. nih.govchemrxiv.org The simulation would then track the trajectory of each atom over time, allowing for the calculation of key properties.

Key Aspects of a Hypothetical MD Simulation of this compound at an Interface:

| Simulation Parameter | Description and Purpose | Typical Methods/Values |

|---|---|---|

| System Setup | A simulation box is created containing two immiscible liquid slabs (e.g., water and a hydrocarbon like hexadecane) to form a stable interface. This compound molecules are initially placed in the water or oil phase, or directly at the interface. nih.gov | Water models (SPC, TIP3P), Hydrocarbon models (MARTINI, OPLS-AA). nih.gov |

| Force Field | A set of parameters and equations that defines the potential energy of the system, describing the interactions between atoms (bonds, angles, non-bonded interactions). The choice of force field is critical for accuracy. tudelft.nl | CHARMM, GROMOS, AMBER, OPLS-AA. |

| Key Observables | Properties calculated from the simulation trajectories to characterize adsorption behavior. These include the density profile across the interface, molecular orientation, interfacial tension, and the potential of mean force (PMF) for moving a molecule from the bulk to the interface. griffith.edu.aunih.gov | Density profiles, order parameters, interfacial tension (from pressure tensor), free energy calculations (Umbrella Sampling). nih.gov |

| Simulation Goal | To understand how this compound affects the interface, its stability, and the energetics of the adsorption process. This can provide insights into its effectiveness as a surfactant or lubricant additive. frontiersin.orgchemrxiv.org | Quantifying the reduction in interfacial tension, determining the preferred orientation and conformation at the interface, calculating the free energy of adsorption. |

The simulation results would reveal the distribution and orientation of the molecules, showing how the hydrophobic hexadecyl tail avoids the aqueous phase while the naphthalene headgroup may lie flat along the interface. griffith.edu.au Such studies can quantify the reduction in interfacial tension and the energy barrier for a molecule to desorb from the interface, providing a molecular-level understanding of its surface activity. mdpi.comchemrxiv.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial computational tools in modern chemistry. researchgate.net They aim to build mathematical models that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netmeilerlab.org The fundamental principle is that the properties of a chemical are determined by its molecular structure. By encoding the structure into numerical values known as molecular descriptors, statistical or machine learning methods can be used to create predictive models. mdpi.comnih.gov

Development of Predictive Models for Molecular Properties and Interactions

The development of QSPR models for alkylnaphthalenes is essential for predicting their environmental fate, behavior in industrial processes, and potential interactions. These models rely on calculating various molecular descriptors that capture electronic, steric, topological, and thermodynamic features of the molecules. tandfonline.com

A comprehensive review of QSAR/QSPR models for environmental fate prediction highlighted a study on 14 different alkylnaphthalenes. tandfonline.com This research aimed to predict the reaction rate constant with chlorine (kCl), a key parameter for understanding their degradation. The resulting model showed that the reactivity was primarily dependent on a combination of electronic and quantum-chemical descriptors. tandfonline.com

Key Molecular Descriptors in Alkylnaphthalene QSPR Models:

| Descriptor | Symbol | Description and Significance |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents the molecule's capacity to donate an electron. A higher EHOMO value indicates a greater tendency for oxidation. It was found to be a highly relevant descriptor for estimating the oxidation of organic compounds. tandfonline.com |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the molecule's ability to accept an electron. A lower ELUMO value suggests a higher susceptibility to reduction or electrophilic attack. tandfonline.com |

| Average Charge | QCave | An electrostatic descriptor representing the average charge distribution within the molecule, influencing polar interactions. tandfonline.com |

| Positive Charge on Hydrogen Atoms | QH+ | A measure of the positive partial charge on hydrogen atoms, which can be involved in hydrogen bonding or other electrostatic interactions. tandfonline.com |

| Dipole Moment | μ | A measure of the overall polarity of the molecule, which affects its solubility and interactions with polar solvents and surfaces. tandfonline.com |

The success of such models, like the one achieving a high correlation coefficient (r² = 0.944) for the 14 alkylnaphthalenes, demonstrates that key properties can be accurately predicted from computed structural features. tandfonline.com This allows for the rapid screening of untested compounds without the need for extensive and costly experiments.

Machine Learning Applications in Alkylnaphthalene Research

Machine learning (ML), a subset of artificial intelligence, is revolutionizing chemical research by enabling the analysis of complex, high-dimensional data to build highly accurate predictive models. nih.govmdpi.com Unlike traditional QSAR/QSPR methods that often rely on linear regression, ML algorithms like neural networks, support vector machines, and random forests can capture complex, non-linear relationships between molecular descriptors and properties. researchgate.netnih.gov

In the context of alkylnaphthalenes and related hydrocarbons, ML has been applied to predict complex properties and analyze spectral data.

Property Prediction: A study on the oxidation stability of various hydrocarbons, including alkylnaphthalenes, utilized machine learning-based methods. researchgate.net Such approaches can navigate vast compositional spaces to predict material properties, accelerating the discovery and optimization of advanced materials like fuels and lubricants. cam.ac.uk

Analysis of Complex Mixtures: Machine learning, particularly deep convolutional neural networks (CNNs), has been successfully used to interpret fluorescence spectra for the rapid detection and quantification of related compounds, such as naphthenic acids and phenols, in environmental samples. nih.gov This demonstrates the power of ML to deconvolve complex signals and identify specific chemical signatures in the presence of background interference.

Potential Machine Learning Applications in Alkylnaphthalene Research:

| Machine Learning Model | Potential Application for Alkylnaphthalenes | Example from Related Fields |

|---|---|---|

| Artificial Neural Networks (ANNs) | Predicting complex, non-linear properties like viscosity index, thermal stability, or solubility in various media. | Used in drug discovery to predict bioactivity and pharmacokinetic properties. nih.gov |

| Random Forest / Gradient Boosting | Developing robust QSPR models for properties like boiling point, vapor pressure, and partition coefficients by combining multiple decision trees to improve prediction accuracy. | Used to predict the glass-forming ability of metallic alloys with high accuracy. cam.ac.uk |

| Convolutional Neural Networks (CNNs) | Analyzing spectroscopic (e.g., IR, NMR) or microscopic image data to identify structural features or quantify concentrations in mixtures. | Used to detect toxic compounds like naphthenic acids in water from fluorescence spectra. nih.gov |

| Recurrent Neural Networks (RNNs) | In de novo design, generating novel alkylnaphthalene structures with optimized properties (e.g., high stability, desired surface activity) by learning from sequences of known structures. | Used to design novel molecules with optimized solubility and bioactivity. nih.gov |

The application of ML in alkylnaphthalene research offers the potential to accelerate the design of new molecules with tailored properties, improve the understanding of structure-property relationships, and enhance analytical methods for their detection and quantification. nih.govcam.ac.uk

Structure Performance Relationships in Advanced Material Systems and Chemical Processes

Lubricant Base Oils Research

The performance of lubricants is intrinsically linked to the molecular structure of their base oils. Alkylated naphthalenes, a class of synthetic base oils, have garnered significant attention due to their desirable properties. This section focuses on sec-Hexadecylnaphthalene (B12801474), a specific branched alkylnaphthalene, to elucidate the relationship between its structure and performance as a lubricant base oil.

The viscometric properties and flow behavior of lubricant base oils are critical for their performance across a range of operating temperatures. These properties are significantly influenced by the molecular structure of the base oil, including the length and branching of the alkyl chains.

For alkylnaphthalenes, an increase in the length of the alkyl chain generally leads to an increase in viscosity. This is due to the greater intermolecular van der Waals forces between the longer alkyl chains. However, the presence of branching in the alkyl group, as seen in this compound, introduces complexities to this trend. While the long C16 chain contributes to a higher viscosity compared to shorter-chain alkylnaphthalenes, the branching can disrupt the regular packing of the molecules. This disruption can lead to a lower pour point compared to its linear isomer, n-hexadecylnaphthalene. The pour point is the lowest temperature at which an oil will flow, and a lower pour point is desirable for lubricants operating in cold conditions.

The viscosity index (VI) is another crucial parameter, representing the stability of the oil's viscosity with changing temperature. A higher VI indicates a smaller change in viscosity with temperature. Generally, for a given number of carbon atoms, a more compact, branched structure can lead to a higher viscosity index compared to a linear structure. This is because the branched structure undergoes less conformational change with temperature, resulting in a more stable viscosity. Therefore, this compound is expected to exhibit a favorable viscosity index, contributing to its effectiveness as a lubricant base oil over a wide temperature range.

Table 1: Expected Viscometric Properties of Hexadecylnaphthalene Isomers

| Property | n-Hexadecylnaphthalene (Linear) | This compound (Branched) |

| Viscosity at 40°C | Higher | Lower |

| Viscosity at 100°C | Higher | Lower |

| Viscosity Index (VI) | Lower | Higher |

| Pour Point | Higher | Lower |

Note: This table represents expected trends based on general principles of lubricant chemistry, as specific comparative data for these isomers was not available in the reviewed literature.

One of the key advantages of alkylated naphthalenes as lubricant base oils is their exceptional thermal and oxidative stability. This stability is primarily attributed to the unique electronic structure of the naphthalene (B1677914) ring system. The fused aromatic rings of naphthalene are capable of resonating and delocalizing electrons, which allows the molecule to absorb and dissipate thermal energy without undergoing chemical decomposition.

Boundary lubrication occurs when the lubricant film is too thin to completely separate the moving surfaces, leading to asperity-to-asperity contact. In this regime, the chemical and physical properties of the lubricant molecules and their interactions with the metal surfaces become paramount in preventing wear and reducing friction.

This compound, when used as a base oil or an additive, contributes to boundary lubrication through its adsorption onto the metal surfaces. The naphthalene moiety, with its polarizable electron cloud, can interact with the metal surface through van der Waals forces and potentially weak chemisorption. This forms a protective molecular layer that can reduce direct metal-to-metal contact.

The orientation of the adsorbed molecules is crucial for effective boundary lubrication. It is hypothesized that the naphthalene ring of this compound adsorbs onto the metal surface, while the long, branched hexadecyl chain extends into the bulk lubricant. This orientation creates a film with a certain thickness and lubricity. The branched nature of the sec-hexadecyl group may lead to a less densely packed film compared to a linear alkyl chain, which could influence the load-bearing capacity and frictional characteristics of the boundary layer. The interactions between the extended alkyl chains of adjacent adsorbed molecules also contribute to the cohesiveness and durability of the protective film.

Interfacial Science and Surfactant Applications (for sulfonated derivatives)

The introduction of a sulfonate group onto the this compound molecule transforms it into a surface-active agent, or surfactant. These sulfonated derivatives exhibit interesting interfacial properties and have potential applications in areas such as detergency, emulsification, and enhanced oil recovery.

Surfactants in an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into aggregates called micelles. The CMC is a key indicator of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to initiate micellization and achieve significant surface activity.

The molecular architecture of a surfactant, particularly the structure of its hydrophobic tail, has a profound impact on its CMC. For alkylnaphthalene sulfonates, it has been established that as the length of the linear alkyl chain increases, the CMC decreases. This is due to the increased hydrophobicity of the longer alkyl chain, which provides a stronger driving force for the molecule to move from the aqueous phase to the non-polar interior of a micelle researchgate.netnih.gov.

In the case of sulfonated this compound, the presence of a branched C16 alkyl chain introduces a structural variation from a linear chain. Generally, branching in the alkyl chain tends to increase the CMC compared to a linear isomer with the same number of carbon atoms. This is because the branched structure is more compact and has a larger cross-sectional area, which can hinder the efficient packing of molecules into a micelle. The steric hindrance from the branched structure may disrupt the hydrophobic interactions that drive micellization, thus requiring a higher concentration of surfactant to form stable micelles.

The surface activity of a surfactant is its ability to lower the surface tension of a liquid. The effectiveness of a surfactant is often measured by the surface tension at the CMC (γCMC). While specific data for sulfonated this compound is not available, it is expected to be a potent surface-active agent due to the combination of the hydrophobic hexadecylnaphthalene moiety and the hydrophilic sulfonate headgroup.

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) is a measure of the spontaneity of the process, with a more negative value indicating a more favorable micellization process. The enthalpy of micellization (ΔH°mic) and the entropy of micellization (ΔS°mic) provide insight into the driving forces behind micelle formation.

For many surfactants in aqueous solution, micellization is primarily an entropy-driven process pku.edu.cn. The positive entropy change is largely due to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into micelles. The enthalpy change can be positive (endothermic) or negative (exothermic) depending on the specific surfactant and the temperature.

For alkylnaphthalene sulfonates, studies on linear alkyl chains have shown that as the chain length increases, the Gibbs free energy of micellization becomes more negative, indicating a greater tendency to form micelles researchgate.net. This is consistent with the increased hydrophobicity of the longer chain.

For sulfonated this compound, the branched structure of the alkyl chain would influence the thermodynamic parameters. The less efficient packing of the branched chains within the micelle core might lead to a less negative enthalpy of micellization compared to its linear counterpart. The change in entropy would also be affected by the altered hydration of the branched hydrophobic group.

The adsorption of surfactant molecules at interfaces, such as the liquid-air or liquid-liquid interface, is also a thermodynamically driven process. The standard Gibbs free energy of adsorption (ΔG°ads) is typically more negative than the Gibbs free energy of micellization, indicating that the interface becomes saturated with surfactant molecules before micellization begins in the bulk solution. The structure of the sec-hexadecyl group would also influence the packing and orientation of the sulfonated surfactant at interfaces, thereby affecting the thermodynamics of adsorption.

Table 2: Thermodynamic Parameters of Micellization for Alkyl Aryl Sulfonates

| Parameter | Description | General Trend with Increasing Hydrophobicity |

| ΔG°mic | Gibbs Free Energy of Micellization | Becomes more negative |

| ΔH°mic | Enthalpy of Micellization | Varies (can be positive or negative) |

| ΔS°mic | Entropy of Micellization | Generally positive and favorable |

Note: This table represents general thermodynamic trends for the micellization of alkyl aryl sulfonates pku.edu.cn.

Mechanisms of Emulsification and Dispersion in Complex Systems

The formation and stabilization of emulsions, which are dispersions of one liquid in another immiscible liquid, are governed by complex physicochemical interactions at the interface between the two phases. In many industrial applications, including the petroleum industry, surface-active agents play a crucial role in controlling the properties of these emulsions. Alkylated naphthalenes, such as this compound, possess amphiphilic characteristics that allow them to influence the emulsification and dispersion processes.

The structure of this compound, featuring a polar aromatic naphthalene head and a nonpolar aliphatic hexadecyl tail, enables it to adsorb at oil-water interfaces. This adsorption lowers the interfacial tension between the oil and water phases, facilitating the formation of smaller droplets and increasing the stability of the emulsion. The aromatic head group can interact with polar components, including asphaltenes in crude oil, while the long aliphatic tail extends into the nonpolar phase, creating a steric barrier that helps prevent droplet coalescence.

Asphaltene Chemistry and Dispersion Technology

Asphaltenes are complex polyaromatic hydrocarbons found in crude oil that can precipitate and aggregate, leading to significant operational problems in the oil and gas industry. The management of asphaltene deposition often involves the use of chemical dispersants that can stabilize asphaltenes and prevent their aggregation. Alkylated naphthalenes, including this compound, are a class of compounds that can act as asphaltene dispersants.

Molecular Interactions between this compound and Asphaltene Aggregates

The interaction between asphaltene molecules is primarily driven by attractive forces such as π-π stacking of their polyaromatic cores and van der Waals interactions. These interactions lead to the formation of nanoaggregates that can further grow into larger, problematic deposits. The introduction of dispersant molecules like this compound can interfere with these aggregation processes.

The aromatic naphthalene head of this compound can interact with the polyaromatic core of asphaltene molecules through π-π stacking interactions. This interaction effectively "caps" the asphaltene's aromatic surface, preventing it from stacking with other asphaltene molecules. Furthermore, the aliphatic hexadecyl tail provides a nonpolar component that can interact with the aliphatic chains present on the asphaltene molecules and with the surrounding oil medium.

Molecular dynamics simulations have been employed to study the interactions between asphaltene molecules and various dispersants. These simulations have shown that the effectiveness of a dispersant is dependent on its molecular architecture and its ability to interact favorably with both the asphaltene aggregates and the solvent mdpi.comnih.gov. While specific molecular dynamics studies on this compound are not extensively available, the general principles of asphaltene-dispersant interactions suggest that its structure is well-suited for this purpose. The interplay of these molecular interactions is summarized in the table below.

| Interaction Type | Description | Role in Asphaltene Dispersion |

| π-π Stacking | Attraction between the aromatic rings of the dispersant and asphaltene molecules. | Competes with asphaltene self-aggregation, disrupting the formation of large stacks. |

| van der Waals Forces | Weak intermolecular forces between the aliphatic chains of the dispersant and asphaltene molecules, as well as with the solvent. | Contributes to the overall solvation and stabilization of the asphaltene-dispersant complex within the oil phase. |

| Steric Hindrance | The bulky aliphatic tail of the dispersant creates a physical barrier around the asphaltene molecule. | Prevents close approach and aggregation of asphaltene particles. |

Steric Stabilization Mechanisms of Asphaltene Particles by Alkylated Naphthalenes

Once this compound molecules have adsorbed onto the surface of asphaltene particles, the long hexadecyl chains extend into the surrounding oil phase. These aliphatic chains create a steric barrier or a repulsive layer around the asphaltene particles. This steric hindrance prevents the asphaltene particles from approaching each other closely enough to aggregate, thus providing stability to the dispersion.

This mechanism, known as steric stabilization, is a key principle in the design of asphaltene dispersants. The effectiveness of steric stabilization depends on several factors, including the length and branching of the alkyl chain, and the density of the adsorbed dispersant molecules on the asphaltene surface. A longer alkyl chain, such as the hexadecyl group in this compound, can provide a more effective steric barrier. The shape of the alkyl tail also has an impact on asphaltene stabilization bohrium.com.

Research on alkylbenzene-derived amphiphiles has shown that a minimum alkyl chain length is necessary for effective asphaltene stabilization bohrium.com. The table below outlines the key factors influencing the effectiveness of steric stabilization by alkylated naphthalenes.

| Factor | Influence on Steric Stabilization |

| Alkyl Chain Length | Longer chains provide a thicker steric barrier, leading to stronger repulsion between asphaltene particles. |

| Alkyl Chain Branching | Branching can affect the conformation of the adsorbed layer and its interaction with the solvent, influencing the effectiveness of the steric barrier. |

| Adsorption Density | A higher concentration of dispersant molecules on the asphaltene surface leads to a more robust and effective steric layer. |

| Solvent Quality | The interaction between the alkyl chains and the solvent affects the extension of the chains and the overall stability of the dispersion. |

Development of Chemical Strategies for Asphaltene Management

The management of asphaltene-related issues in the oil industry relies on a combination of preventative and remedial strategies. Chemical inhibitors and dispersants are central to the preventative approach, aiming to keep asphaltenes stabilized within the crude oil. researchgate.net The development of effective chemical strategies involves the design and application of molecules that can interact with asphaltenes and prevent their aggregation and deposition.

Alkylated naphthalenes, exemplified by this compound, represent a class of chemical additives that can be incorporated into asphaltene management programs. Their dual functionality, arising from the aromatic head and the aliphatic tail, allows them to act as effective asphaltene dispersants through both molecular interaction and steric stabilization mechanisms.

The selection of an appropriate asphaltene inhibitor depends on the specific characteristics of the crude oil and the operating conditions. Laboratory techniques are used to evaluate the performance of different chemical additives in preventing asphaltene precipitation and deposition researchgate.net. While pure aromatics like toluene and xylene can dissolve asphaltene deposits, their use can be hazardous due to their low flash points nih.gov. Formulations containing alkylated naphthalenes can offer a safer and more stable alternative. The development of chemical strategies often involves a multi-component approach, where different additives are blended to achieve synergistic effects.

Future Research Directions and Translational Challenges for Sec Hexadecylnaphthalene

Design of Advanced Multifunctional Alkylnaphthalene Structures

The future of lubricant additives lies in the creation of multifunctional molecules that can perform several roles simultaneously, such as reducing friction and wear, preventing oxidation, and improving viscosity. acs.orgstle.org The inherent stability of the naphthalene (B1677914) core in sec-Hexadecylnaphthalene (B12801474) provides an excellent foundation for designing such advanced structures.

Future research will likely focus on the strategic incorporation of various functional groups onto the naphthalene ring or the hexadecyl chain. This could involve the introduction of moieties that impart enhanced anti-wear, antioxidant, or dispersant properties. For instance, the development of polyether-based di- and triblock co(ter)polymers as multifunctional lubricant additives showcases a promising design approach. acs.org These polymers are designed with specific blocks to improve oil solubility, promote the formation of protective films on rubbing surfaces, and enhance thermal stability. acs.org

Key Research Areas:

Synthesis of Novel Derivatives: Exploring synthetic routes to introduce functional groups such as esters, amines, and phenols onto the this compound structure.

Structure-Property Relationship Studies: Systematically investigating how the type and position of functional groups influence the additive's performance characteristics.

Computational Design: Utilizing Quantitative Structure-Property Relationship (QSPR) and Molecular Dynamics (MD) simulations to virtually screen and design novel alkylnaphthalene-based additives with improved properties before their synthesis. nih.govut.ac.ir

| Design Strategy | Targeted Functionality | Potential Benefit |

| Introduction of polar head groups | Friction modification, anti-wear | Reduced energy loss and increased equipment longevity |

| Incorporation of hindered phenol (B47542) moieties | Antioxidant | Extended lubricant life and reduced sludge formation |

| Attachment of polymeric chains | Viscosity index improvement | Stable viscosity over a wide temperature range |

Integration of Artificial Intelligence and Robotics in Synthetic Chemistry

The synthesis of complex organic molecules like this compound and its advanced derivatives can be a time-consuming and labor-intensive process. The integration of artificial intelligence (AI) and robotics offers a transformative approach to accelerate the discovery and optimization of synthetic routes.

Translational Challenges:

High Initial Investment: The cost of sophisticated robotic platforms and the necessary AI software can be a significant barrier for many research laboratories.

Data Scarcity: The performance of AI models is highly dependent on the availability of large, high-quality datasets of chemical reactions. For specialized molecules like this compound, such data may be limited.

Complexity of Chemical Reactions: Automating complex multi-step syntheses with sensitive reagents and reaction conditions remains a significant engineering challenge.

Exploration of Novel Catalytic Systems for Enhanced Sustainability

The traditional synthesis of alkylnaphthalenes often relies on Friedel-Crafts alkylation, which typically employs Lewis acid catalysts like aluminum trichloride. google.com While effective, these catalysts can be difficult to handle, generate significant waste, and are not easily recyclable. The development of more sustainable catalytic systems is a critical area of future research.

Ionic liquids and zeolites have emerged as promising green alternatives for the alkylation of naphthalene. bohrium.comresearchgate.netresearchgate.netacs.orgrsc.orgnih.gov Ionic liquids, which are salts that are liquid at low temperatures, can act as both the catalyst and the solvent, often leading to higher selectivity and easier product separation. researchgate.netresearchgate.netacs.org Zeolites, which are microporous aluminosilicate (B74896) minerals, offer shape-selectivity, high thermal stability, and the potential for regeneration and reuse, making them an environmentally friendly option. google.comrsc.orgnih.govboisestate.edu

| Catalyst Type | Advantages | Disadvantages |

| Traditional Lewis Acids (e.g., AlCl3) | High activity | Corrosive, difficult to handle, significant waste generation |

| Ionic Liquids | High selectivity, recyclable, low vapor pressure | Higher cost, potential for product contamination |

| Zeolites | Reusable, shape-selective, thermally stable | Potential for deactivation, may require specific reaction conditions |

Development of In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a detailed understanding of the reaction kinetics and mechanism is essential. Traditional analytical techniques often rely on taking samples from the reaction mixture for offline analysis, which can be time-consuming and may not provide a true representation of the reaction as it happens.

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. mt.commt.comyoutube.comresearchgate.netyoutube.com By inserting a probe directly into the reaction vessel, researchers can track the concentration of reactants, intermediates, and products throughout the course of the reaction. mt.comyoutube.com This provides valuable insights into the reaction kinetics, helps to identify reaction endpoints, and can be used to ensure consistent product quality. mt.comyoutube.com The integration of multiple process analytical technology tools, such as NMR, UV/vis, and IR spectroscopy, can provide a comprehensive, data-driven understanding of complex multi-step syntheses. chemrxiv.orgresearchgate.netchemrxiv.org

Benefits of In Situ Monitoring:

Real-time kinetic data: Enables a deeper understanding of reaction mechanisms.

Precise endpoint determination: Prevents over- or under-reaction, leading to improved yield and purity.

Identification of intermediates: Provides insights into the reaction pathway.

Enhanced process safety: Allows for the immediate detection of any deviations from the expected reaction profile.

Predictive Modeling for Performance Optimization in Complex Formulations

The performance of this compound as a lubricant additive is highly dependent on its interactions with the base oil and other additives in the formulation. Predicting how it will behave in a complex mixture is a significant challenge.

Computational and predictive modeling offers a powerful tool to address this complexity. Molecular dynamics (MD) simulations can be used to study the behavior of lubricant molecules at the atomic level, providing insights into properties like viscosity and film formation under various conditions. tandfonline.commdpi.comsoton.ac.ukmdpi.comresearchgate.net Machine learning algorithms can be trained on large datasets of experimental data to develop models that can predict the performance of new lubricant formulations. mdpi.comsemanticscholar.orgacs.orgntnu.no These predictive models can significantly reduce the need for extensive and costly trial-and-error experimentation, accelerating the development of optimized lubricant formulations. ntnu.noresearchgate.net

Modeling Approaches:

Molecular Dynamics (MD) Simulations: Simulates the interactions between individual molecules to predict macroscopic properties. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate the chemical structure of a molecule with its activity or property. mdpi.com

Machine Learning: Utilizes algorithms to learn from experimental data and make predictions about new data. mdpi.comsemanticscholar.orgacs.org

By embracing these future research directions and tackling the associated translational challenges, the scientific community can continue to advance the capabilities of this compound and other high-performance chemical compounds, paving the way for more efficient, durable, and sustainable technologies.

Q & A

Basic: What are the fundamental steps for synthesizing sec-Hexadecylnaphthalene, and how can researchers ensure reproducibility?

Answer:

The synthesis of this compound typically involves Friedel-Crafts alkylation, where naphthalene reacts with a secondary hexadecyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

- Purification: Use column chromatography or recrystallization to isolate the product, ensuring purity (>95% by GC-MS or HPLC).

- Characterization: Employ H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

- Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report experimental details, including solvent ratios, reaction times, and catalyst recycling methods, enabling replication .

Basic: Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Answer:

- Spectroscopy: NMR (H/C) identifies alkyl chain position and aromatic proton environments. FT-IR confirms C-H stretching modes in the alkyl group.

- Chromatography: GC-MS or HPLC quantifies purity and detects side products (e.g., unreacted naphthalene).

- Thermal Analysis: Differential scanning calorimetry (DSC) measures melting points and phase transitions.

- Data Validation: Cross-reference results with literature values and include raw spectral data in supplementary materials for peer review .

Advanced: How should researchers resolve contradictions in toxicity data for this compound across studies?

Answer:

Discrepancies often arise from methodological variability. To address this:

- Risk of Bias Assessment: Use tools like Table C-6/C-7 (Appendix C) to evaluate study design (e.g., randomization, dose reporting) and exclude biased datasets .

- Confounding Factors: Adjust for variables such as solvent choice (e.g., DMSO vs. aqueous), exposure duration, and metabolic activation in vitro.

- Meta-Analysis: Apply statistical models (e.g., random-effects) to aggregate data, weighting studies by sample size and precision .

- Replicate Key Experiments: Reproduce high-impact findings under standardized conditions (e.g., OECD Guidelines) to validate conclusions .

Advanced: What experimental strategies optimize this compound’s synthesis yield while minimizing byproducts?

Answer:

- Design of Experiments (DoE): Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading).

- Catalyst Screening: Test alternatives like FeCl₃ or ionic liquids to improve selectivity and reduce waste.

- In Situ Monitoring: Implement techniques like ReactIR to track reaction progress and adjust conditions dynamically.

- Green Chemistry Metrics: Calculate atom economy and E-factor to evaluate sustainability improvements .

Advanced: How can computational models predict this compound’s environmental persistence and bioaccumulation?

Answer:

- QSAR Modeling: Use tools like EPI Suite to estimate log (octanol-water partition coefficient) and biodegradation half-life.

- Molecular Dynamics Simulations: Analyze interactions with lipid bilayers to predict bioaccumulation in aquatic organisms.

- Toxicokinetic Studies: Integrate physiologically based pharmacokinetic (PBPK) models to simulate metabolic pathways and tissue distribution .

- Validation: Compare predictions with experimental data from OECD 305 or 307 guidelines to refine model accuracy .

Basic: What are the best practices for storing and handling this compound in laboratory settings?

Answer:

- Storage: Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation.

- Handling: Use gloveboxes for air-sensitive steps and conduct stability tests (e.g., TGA) to assess decomposition risks.

- Safety Protocols: Follow OSHA guidelines for PPE (gloves, lab coats) and fume hood use during synthesis .

Advanced: How do researchers differentiate between primary and secondary metabolic pathways of this compound in mammalian systems?

Answer:

- Isotope Labeling: Synthesize C-labeled analogs to track metabolic intermediates via LC-MS.

- Enzyme Inhibition Studies: Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify phase I metabolism routes.

- Metabolomics: Apply untargeted MS/MS to profile conjugates (e.g., glucuronides, sulfates) in hepatic microsomes.

- Cross-Species Comparisons: Test metabolism in human vs. rodent models to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.